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Compound of Interest

Compound Name:
5-Chloroquinoline-8-carboxylic

acid

CAS No.: 70585-49-8

Cat. No.: B1602315

Get Quote

Introduction & Chemical Profile
5-Chloroquinoline-8-carboxylic acid (CAS 70585-49-8) is a highly versatile, privileged

bicyclic scaffold widely utilized in modern drug discovery[1]. Featuring a quinoline core, a

carboxylic acid at the C8 position, and a chlorine atom at the C5 position, this building block

offers multiple vectors for target engagement and late-stage functionalization[2].

The strategic placement of these functional groups provides distinct pharmacological

advantages:

C8-Carboxylic Acid: Acts as a potent hydrogen-bond donor/acceptor and, in conjunction with

the adjacent quinoline nitrogen (N1), forms a bidentate chelation motif ideal for targeting

metalloenzymes.

C5-Chlorine: Enhances the overall lipophilicity (XLogP3 = 2.8) and metabolic stability of the

quinoline core[2]. Furthermore, it serves as an excellent synthetic handle for transition-metal-
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catalyzed cross-coupling reactions, enabling rapid structure-activity relationship (SAR)

exploration.

Table 1: Physicochemical Properties
Property Value

Causality / Relevance in
Drug Design

Molecular Formula C10H6ClNO2
Standard low-molecular-weight

building block.

Molecular Weight 207.61 g/mol

Leaves ample room for

derivatization while staying

within Lipinski's Rule of 5.

XLogP3 2.8

Optimal lipophilicity for

membrane permeability; C5-Cl

enhances hydrophobic

interactions.

Topological Polar Surface Area 50.2 Å²

Ensures good oral

bioavailability and potential

blood-brain barrier (BBB)

penetration.

H-Bond Donors / Acceptors 1 / 3

Facilitates robust interactions

with kinase hinge regions and

protease active sites.

(Data derived from PubChem CID 16776135)[2]

Mechanistic Insights & Pharmacophore Role
The quinoline-8-carboxylic acid architecture is a "privileged structure" capable of binding to

diverse biological targets.
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Pharmacophore binding model of the 5-chloroquinoline-8-carboxylic acid scaffold.

Metalloenzyme Chelation
The spatial arrangement of the N1 nitrogen and the C8 carboxylate oxygen allows for the

formation of a stable 5-membered chelate ring with divalent metal ions (e.g., Zn²⁺, Mg²⁺, Fe²⁺).

This mechanism is highly analogous to the well-documented chelating properties of 8-

hydroxyquinolines, making these derivatives potent inhibitors of metalloproteases and

oxygenases.

Protease and Kinase Inhibition
When the C8-carboxylic acid is converted into an amide, the resulting compounds exhibit

potent inhibitory activity against cysteine proteases. For instance, quinoline-8-carboxylic acid

amides have been successfully incorporated into azepanone-based inhibitors of Human
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Cathepsin L, a target implicated in osteoporosis and autoimmune diseases[3]. Furthermore,

quinoline-carboxylic acid derivatives are widely explored as antimicrobial agents, notably

against Mycobacterium tuberculosis[4] and various gram-negative bacteria[5].

Table 2: Comparative Pharmacological Applications
Biological Target

Scaffold
Modification

Therapeutic Area Key Reference

Cathepsin L
C8-Amide coupling

with azepanone

Osteoporosis,

Autoimmune
J. Med. Chem.[3]

Mycobacterium (TB)
Imidazo-quinoline

fusion
Infectious Disease Rasayan J. Chem.[4]

Gram-Negative

Bacteria

1-alkoxy-4-oxo-3-

quinoline derivatives
Antibacterial J. Med. Chem.[5]

Experimental Protocols
As a Senior Application Scientist, I recommend the following self-validating workflows for

incorporating 5-chloroquinoline-8-carboxylic acid into your screening libraries. These

protocols are designed to maximize yield while preventing racemization of chiral coupling

partners.
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Two-step synthetic workflow for generating C5/C8-functionalized quinoline libraries.

Protocol 1: Synthesis of C8-Amide Derivatives (Library
Generation)
This protocol utilizes standard EDC/HOBt coupling. The inclusion of HOBt is critical as it forms

an active ester intermediate that suppresses the racemization of sensitive chiral amines (e.g.,

amino acid derivatives) and accelerates the reaction.

Reagents & Materials:

5-Chloroquinoline-8-carboxylic acid (1.0 eq)

Primary or secondary amine (1.1 eq)
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EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

HOBt (Hydroxybenzotriazole) (1.2 eq)

DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

Activation: In an oven-dried round-bottom flask under N₂, dissolve 5-chloroquinoline-8-
carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration). Add EDC·HCl (1.2 eq)

and HOBt (1.2 eq). Stir the mixture for 15 minutes at room temperature.

Causality: Pre-activation ensures the complete formation of the HOBt-active ester before

the amine is introduced, minimizing side reactions.

Coupling: Add the target amine (1.1 eq) followed dropwise by DIPEA (2.5 eq). Stir the

reaction continuously for 12 hours at room temperature.

Causality: DIPEA acts as a non-nucleophilic base to neutralize the HCl salt of EDC and

the amine, ensuring the amine remains in its active, nucleophilic state.

Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and transfer to a separatory

funnel. Wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated

aqueous NaHCO₃ (to remove unreacted carboxylic acid), and brine.

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc

gradient) to yield the pure C8-amide derivative.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-
Coupling at C5
Once the C8-amide is secured, the C5-chlorine atom serves as an orthogonal handle for

expanding the library via Suzuki-Miyaura cross-coupling.
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Reagents & Materials:

C8-Amide 5-chloroquinoline derivative (1.0 eq)

Arylboronic acid (1.5 eq)

Pd(dppf)Cl₂ (0.05 eq)

K₂CO₃ (3.0 eq)

1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

Preparation: In a Schlenk tube, combine the C8-amide derivative (1.0 eq), arylboronic acid

(1.5 eq), and K₂CO₃ (3.0 eq). Add the solvent mixture of 1,4-Dioxane/H₂O (4:1).

Causality: The biphasic solvent system is essential. Dioxane dissolves the organic

substrates, while water dissolves the inorganic base, facilitating the crucial transmetalation

step in the catalytic cycle.

Catalyst Addition & Degassing: Add the palladium catalyst Pd(dppf)Cl₂ (0.05 eq). Degas the

mixture using the freeze-pump-thaw method (3 cycles) and backfill with N₂.

Causality: Oxygen must be strictly excluded. O₂ can cause homocoupling of the boronic

acid and irreversibly oxidize the active Pd(0) species, halting the catalytic cycle.

Reaction: Seal the tube and heat the mixture at 90°C for 8 hours in an oil bath.

Purification: Cool to room temperature, filter the mixture through a pad of Celite to remove

palladium black, and concentrate the filtrate. Purify the crude product via flash

chromatography to isolate the C5-aryl, C8-amide functionalized quinoline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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